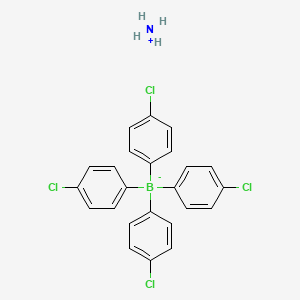
Ammonium tetrakis(4-chlorophenyl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium tetrakis(4-chlorophenyl)borate is a useful research compound. Its molecular formula is C24H20BCl4N and its molecular weight is 475 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Properties
Ammonium tetrakis(4-chlorophenyl)borate is characterized by its high lipophilicity, which enhances its utility in various electrochemical applications. The compound acts as an anionic additive, improving the selectivity and sensitivity of ion-selective electrodes (ISEs) and biosensors by creating a stable environment for target ions.
Electrochemical Sensors
This compound is commonly used in the development of electrochemical sensors due to its ability to form stable ion-ionophore complexes. These complexes are essential for accurate detection of specific ions in complex biological samples.
Case Study: Heavy Metal Detection
A study demonstrated the use of ETH 500 in sensors designed for detecting heavy metals in water. The sensor exhibited high sensitivity with limits of detection (LOD) as low as 0.1 µg/L, showcasing the compound's effectiveness in environmental monitoring.
Biosensors
The compound plays a crucial role in the development of biosensors for detecting biomolecules such as glucose and lactate. Its lipophilic nature allows for better interaction with target analytes, leading to enhanced electrochemical responses.
Case Study: Glucose Monitoring
In glucose sensors, ETH 500 was integrated into the sensing membrane, achieving a linear detection range from 1 to 100 µM with a LOD of 215 nM. This performance highlights its potential in clinical diagnostics.
Ion-Selective Electrodes (ISEs)
This compound is utilized as an additive in ISEs to improve their performance by reducing membrane resistance and enhancing ion transport efficiency.
Medical Diagnostics
ETH 500 is also employed in medical diagnostics where precise measurement of ions is critical. Its application extends to point-of-care (PoC) technologies that require rapid and accurate results.
Research on Biological Systems
In biological research, this compound has been used to develop microelectrodes capable of measuring ammonium concentrations in small sample volumes, thereby facilitating studies on nitrogen metabolism in organisms like Drosophila melanogaster.
属性
CAS 编号 |
215857-51-5 |
|---|---|
分子式 |
C24H20BCl4N |
分子量 |
475 g/mol |
IUPAC 名称 |
azanium;tetrakis(4-chlorophenyl)boranuide |
InChI |
InChI=1S/C24H16BCl4.H3N/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;1H3/q-1;/p+1 |
InChI 键 |
FQYFKFDZPWJRQL-UHFFFAOYSA-O |
SMILES |
[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[NH4+] |
规范 SMILES |
[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[NH4+] |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















